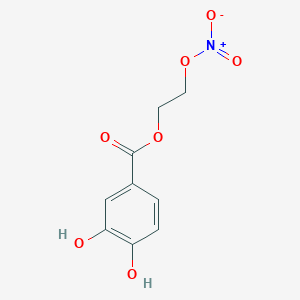
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate is a chemical compound with the molecular formula C9H9NO7. It is a derivative of 3,4-dihydroxybenzoic acid, which is known for its antioxidant properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2-(nitrooxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitrooxy group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of 2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the benzene ring can scavenge free radicals, reducing oxidative stress.
Efflux Pump Inhibition: The compound can inhibit bacterial efflux pumps, enhancing the efficacy of antibiotics against drug-resistant bacteria.
Anti-inflammatory Effects: The compound may modulate inflammatory pathways, reducing inflammation.
類似化合物との比較
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate can be compared with other similar compounds such as:
Ethyl 3,4-dihydroxybenzoate: Lacks the nitrooxy group, which may result in different biological activities.
N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide: Another nitrooxy compound with different molecular structure and applications.
Nitroglycerin: A well-known nitrooxy compound used in medicine for its vasodilatory effects.
The uniqueness of this compound lies in its combination of antioxidant and efflux pump inhibitory activities, making it a promising candidate for further research and development.
特性
CAS番号 |
918153-87-4 |
|---|---|
分子式 |
C9H9NO7 |
分子量 |
243.17 g/mol |
IUPAC名 |
2-nitrooxyethyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H9NO7/c11-7-2-1-6(5-8(7)12)9(13)16-3-4-17-10(14)15/h1-2,5,11-12H,3-4H2 |
InChIキー |
PBUMNZPNRGBITI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)OCCO[N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















